molecular formula C19H27F3N2O2 B2815774 tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1779126-06-5

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2815774
CAS No.: 1779126-06-5
M. Wt: 372.432
InChI Key: UIVKHENHHALGEC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent is introduced via nucleophilic substitution or other suitable methods.

    Aminomethylation: The aminomethyl group is added through reductive amination or similar reactions.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, including enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Industry

Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • 4-(Aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine

Uniqueness

The presence of the trifluoromethyl group and the tert-butyl carboxylate protection makes this compound unique. These groups can significantly influence the compound’s reactivity and biological activity, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-10-8-18(13-23,9-11-24)12-14-6-4-5-7-15(14)19(20,21)22/h4-7H,8-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKHENHHALGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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